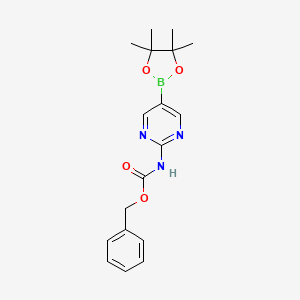![molecular formula C7H4N2O2S B599257 Ácido Thieno[3,2-D]pirimidin-7-carboxílico CAS No. 1211596-20-1](/img/structure/B599257.png)
Ácido Thieno[3,2-D]pirimidin-7-carboxílico
Descripción general
Descripción
Thieno[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. Thieno[3,2-D]pyrimidine-7-carboxylic acid has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Thieno[3,2-D]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
Target of Action
Thieno[3,2-D]pyrimidine-7-carboxylic acid derivatives primarily target the EZH2 enzyme . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme that plays a crucial role in gene regulation .
Mode of Action
The compound interacts with its target, EZH2, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the regulation of genes that EZH2 controls .
Biochemical Pathways
The inhibition of EZH2 affects various biochemical pathways. EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing . By inhibiting EZH2, the compound disrupts the PRC2 complex, affecting the expression of genes that are normally silenced by this complex .
Result of Action
The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-7-carboxylic acid has significant molecular and cellular effects. It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration . These effects suggest that the compound has potential as an antitumor agent .
Análisis Bioquímico
Biochemical Properties
Thieno[3,2-D]pyrimidine-7-carboxylic acid interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to inhibit EZH2, an enzyme involved in histone methylation, a process crucial for gene expression . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
Thieno[3,2-D]pyrimidine-7-carboxylic acid has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have antiproliferative activity against several cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of Thieno[3,2-D]pyrimidine-7-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the enzyme EZH2, inhibiting its function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Thieno[3,2-D]pyrimidine-7-carboxylic acid change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Thieno[3,2-D]pyrimidine-7-carboxylic acid vary with different dosages in animal models
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-D]pyrimidine-7-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating and the use of a primary amine .
Industrial Production Methods: Industrial production methods for thieno[3,2-D]pyrimidine-7-carboxylic acid are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Comparación Con Compuestos Similares
Thieno[3,2-D]pyrimidine-7-carboxylic acid can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-D]pyrimidine: Known for its antimicrobial and antifungal activities.
Thieno[3,4-B]pyridine: Studied for its potential as an anticancer agent.
The uniqueness of thieno[3,2-D]pyrimidine-7-carboxylic acid lies in its specific structural features and its ability to inhibit PI3K, making it a promising candidate for anticancer therapy .
Propiedades
IUPAC Name |
thieno[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-2-12-5-1-8-3-9-6(4)5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNAHJTYTHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717251 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-20-1 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211596-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the synthetic route described for Thieno[3,2-D]pyrimidine-7-carboxylic acid?
A1: The research article outlines a novel synthetic pathway for 10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid, utilizing methyl tetrahydro-3-oxo-2-thiophenecarboxylate as a starting material []. This method offers a potential route for creating structurally similar compounds, opening avenues for further investigation into their properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)







